molecular formula C10H8N2O3 B12868953 2-Acetylbenzo[d]oxazole-4-carboxamide

2-Acetylbenzo[d]oxazole-4-carboxamide

Cat. No.: B12868953
M. Wt: 204.18 g/mol
InChI Key: GQXDSQLMDAVWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetylbenzo[d]oxazole-4-carboxamide is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole core with acetyl and carboxamide functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylbenzo[d]oxazole-4-carboxamide typically involves the cyclization of 2-aminophenol with acetic anhydride, followed by the introduction of a carboxamide group. The reaction conditions often include the use of a base such as potassium hydroxide and solvents like methanol or dimethylformamide (DMF). The process can be summarized as follows:

    Cyclization: 2-Aminophenol reacts with acetic anhydride in the presence of a base to form 2-acetylbenzoxazole.

    Carboxamide Introduction: The acetylated product is then treated with a suitable amine to introduce the carboxamide group, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetylbenzo[d]oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

2-Acetylbenzo[d]oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound is utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Acetylbenzo[d]oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl and carboxamide groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzo[d]oxazole: Known for its antibacterial and antifungal activities.

    2-Ethoxybenzo[d]oxazole: Exhibits similar biological activities with slight variations in potency.

    2-Methoxy-5-chlorobenzo[d]oxazole: Shows enhanced antibacterial properties.

Uniqueness

2-Acetylbenzo[d]oxazole-4-carboxamide stands out due to its unique combination of acetyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

2-acetyl-1,3-benzoxazole-4-carboxamide

InChI

InChI=1S/C10H8N2O3/c1-5(13)10-12-8-6(9(11)14)3-2-4-7(8)15-10/h2-4H,1H3,(H2,11,14)

InChI Key

GQXDSQLMDAVWAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(C=CC=C2O1)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.